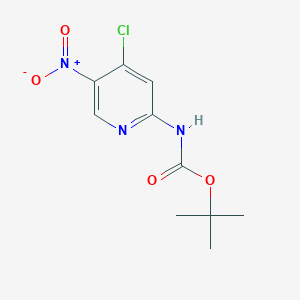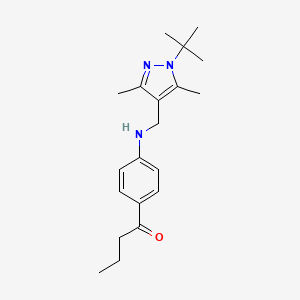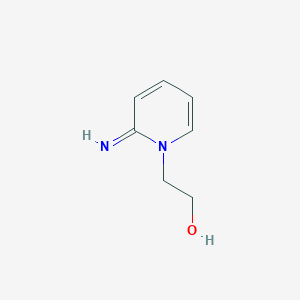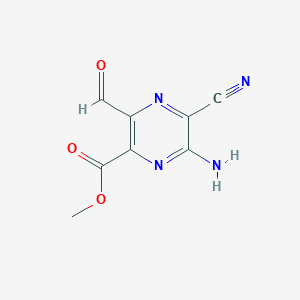
tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C10H12ClN3O4 and a molecular weight of 273.67 g/mol It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to a chlorinated and nitrated pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate typically involves the reaction of 4-chloro-5-nitropyridine with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or DMSO at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) in water or alcohol.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Amino derivatives of the original compound.
Hydrolysis: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its derivatives may act as potential inhibitors for specific enzymes, providing insights into enzyme mechanisms and aiding in drug discovery .
Medicine: The compound and its derivatives are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamate group may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or modulate the activity of enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, altering their signaling pathways.
Comparaison Avec Des Composés Similaires
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (5-aminopyridin-2-yl)carbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Comparison: tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a chlorine and a nitro group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the nitro group can undergo reduction to form amino derivatives, while the chlorine atom can participate in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C10H12ClN3O4 |
|---|---|
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
tert-butyl N-(4-chloro-5-nitropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-4-6(11)7(5-12-8)14(16)17/h4-5H,1-3H3,(H,12,13,15) |
Clé InChI |
HLESNZODRXDZBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)



![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)




![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)


